molecular formula C19H24N2O4 B4123141 1-(2,4-Dimethoxyphenyl)-3-[1-(4-ethoxyphenyl)ethyl]urea

1-(2,4-Dimethoxyphenyl)-3-[1-(4-ethoxyphenyl)ethyl]urea

Cat. No.: B4123141
M. Wt: 344.4 g/mol
InChI Key: NLOSSVVPZGSELX-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N’-[1-(4-ethoxyphenyl)ethyl]urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-N’-[1-(4-ethoxyphenyl)ethyl]urea typically involves the reaction of 2,4-dimethoxyaniline with 1-(4-ethoxyphenyl)ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-N’-[1-(4-ethoxyphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the urea moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron (Fe).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a tool for studying biological pathways.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N’-[1-(4-ethoxyphenyl)ethyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and ethoxy groups can influence its binding affinity and selectivity for these targets. In chemical reactions, the urea moiety can act as a nucleophile or electrophile, participating in various reaction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-N’-phenylurea: Lacks the ethoxy group, which may affect its chemical properties and applications.

    N-(4-ethoxyphenyl)-N’-phenylurea: Lacks the methoxy groups, which can influence its reactivity and biological activity.

    N-(2,4-dimethoxyphenyl)-N’-[1-(4-methoxyphenyl)ethyl]urea: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its properties.

Uniqueness

N-(2,4-dimethoxyphenyl)-N’-[1-(4-ethoxyphenyl)ethyl]urea is unique due to the presence of both methoxy and ethoxy groups on its aromatic rings

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[1-(4-ethoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-5-25-15-8-6-14(7-9-15)13(2)20-19(22)21-17-11-10-16(23-3)12-18(17)24-4/h6-13H,5H2,1-4H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOSSVVPZGSELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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